Cas no 90971-84-9 (4-Methoxy-2-pentanol)

4-Methoxy-2-pentanol 化学的及び物理的性質
名前と識別子
-
- 2-Pentanol, 4-methoxy-
- 4-Methoxy-2-pentanol
- 4-Methoxypentan-2-ol
- AKOS006314593
- FT-0699194
- SCHEMBL346676
- SB84095
- DTXSID30624859
- 90971-84-9
- AS-40769
- MFCD09908261
- DB-263156
-
- MDL: MFCD09908261
- インチ: InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3
- InChIKey: GXVDVJQTXFTVMP-UHFFFAOYSA-N
- ほほえんだ: CC(CC(C)OC)O
計算された属性
- せいみつぶんしりょう: 118.099379685g/mol
- どういたいしつりょう: 118.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 54.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.5Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-Methoxy-2-pentanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M222583-50mg |
4-Methoxy-2-pentanol |
90971-84-9 | 50mg |
$ 135.00 | 2022-06-02 | ||
abcr | AB457659-250 mg |
4-Methoxy-2-pentanol |
90971-84-9 | 250mg |
€605.30 | 2023-04-22 | ||
eNovation Chemicals LLC | Y0991453-5g |
4-Methoxypentan-2-ol |
90971-84-9 | 95% | 5g |
$1300 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392554-250mg |
4-Methoxypentan-2-ol |
90971-84-9 | 98% | 250mg |
¥2352.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392554-1g |
4-Methoxypentan-2-ol |
90971-84-9 | 98% | 1g |
¥7625.00 | 2024-04-25 | |
1PlusChem | 1P00H37K-1g |
4-Methoxy-2-pentanol |
90971-84-9 | 95% | 1g |
$784.00 | 2025-02-28 | |
A2B Chem LLC | AH96512-1g |
4-Methoxy-2-pentanol |
90971-84-9 | ≥ 99% (GC) | 1g |
$675.00 | 2024-05-20 | |
eNovation Chemicals LLC | Y0991453-5g |
4-methoxypentan-2-ol |
90971-84-9 | 95% | 5g |
$1300 | 2025-02-25 | |
1PlusChem | 1P00H37K-5g |
4-METHOXY-2-PENTANOL |
90971-84-9 | ≥ 99% (GC) | 5g |
$2345.00 | 2025-03-14 | |
abcr | AB457659-1 g |
4-Methoxy-2-pentanol |
90971-84-9 | 1g |
€1,134.80 | 2023-04-22 |
4-Methoxy-2-pentanol 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
4-Methoxy-2-pentanolに関する追加情報
Introduction to 4-Methoxy-2-pentanol (CAS No. 90971-84-9)
4-Methoxy-2-pentanol, identified by its Chemical Abstracts Service (CAS) number 90971-84-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This alcohol derivative, featuring a methoxy group at the fourth carbon and a secondary hydroxyl group at the second carbon of a pentyl chain, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.
The compound belongs to the class of alcohols, which are widely recognized for their versatility in organic synthesis. The presence of both a methoxy group (–OCH₃) and a hydroxyl group (–OH) in 4-Methoxy-2-pentanol allows for diverse chemical modifications, enabling its use in the synthesis of more complex molecules. These functional groups contribute to its reactivity, making it a useful building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, 4-Methoxy-2-pentanol has been explored for its potential applications in medicinal chemistry. Its structural framework resembles several bioactive molecules, suggesting that it could serve as a precursor or analog in the development of new therapeutic agents. The compound’s ability to undergo various transformations, such as oxidation, esterification, and etherification, enhances its utility in synthetic pathways leading to pharmacologically relevant compounds.
One of the most intriguing aspects of 4-Methoxy-2-pentanol is its role in the synthesis of biologically active alcohols. Researchers have leveraged its structure to develop derivatives with enhanced pharmacological properties. For instance, modifications at the hydroxyl and methoxy positions can lead to compounds with improved solubility, bioavailability, or target specificity. These attributes are critical in drug design, where optimizing molecular structure can significantly influence a drug’s efficacy and safety profile.
Recent studies have highlighted the compound’s relevance in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The pentyl chain provides a flexible scaffold that can be tailored to interact with biological targets effectively. Additionally, the methoxy group can participate in hydrogen bonding or form part of pharmacophoric motifs, contributing to the compound’s binding affinity and selectivity.
The chemical reactivity of 4-Methoxy-2-pentanol also makes it a valuable tool in research laboratories. It can be employed in cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal in constructing complex organic molecules. Furthermore, its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups at specific positions within the molecule.
In industrial applications, 4-Methoxy-2-pentanol is utilized as an intermediate in the production of fine chemicals and specialty materials. Its role in synthesizing polymers, coatings, and other high-performance materials underscores its importance beyond pharmaceuticals. The compound’s compatibility with various synthetic protocols ensures its broad applicability across multiple industries.
The safety and handling of 4-Methoxy-2-pentanol are also subjects of interest due to its widespread use. While it is not classified as hazardous under standard conditions, proper storage and handling procedures must be followed to maintain stability and prevent degradation. Researchers and industrial chemists adhere to stringent guidelines to ensure safe usage while maximizing its synthetic potential.
The future prospects of 4-Methoxy-2-pentanol in scientific research appear promising. Ongoing investigations into its derivatives continue to uncover new applications and functionalities. As drug discovery efforts advance, compounds derived from 4-Methoxy-2-pentanol may play an increasingly significant role in developing next-generation therapeutics. The compound’s versatility ensures that it will remain a cornerstone in synthetic organic chemistry for years to come.
In conclusion,4-Methoxy-2-pentanol (CAS No. 90971-84-9) is a multifaceted organic compound with broad applications in pharmaceuticals, chemical synthesis, and industrial processes. Its unique structural features enable diverse chemical modifications, making it indispensable in drug development and material science. As research progresses,4-Methoxy-2-pentanol continues to emerge as a key intermediate with far-reaching implications across multiple scientific disciplines.
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